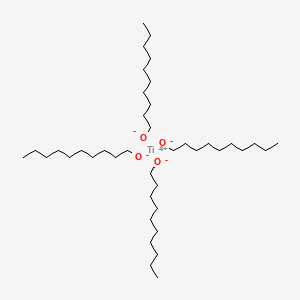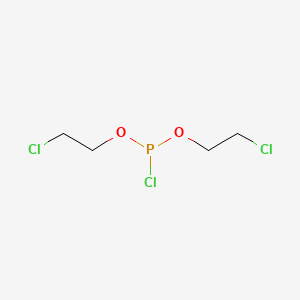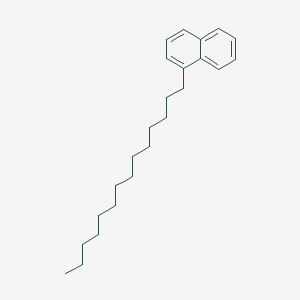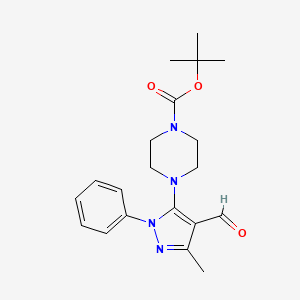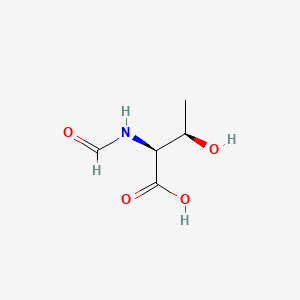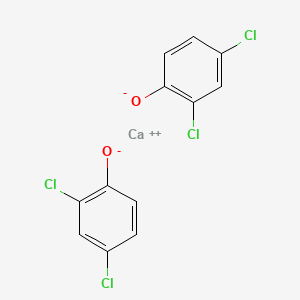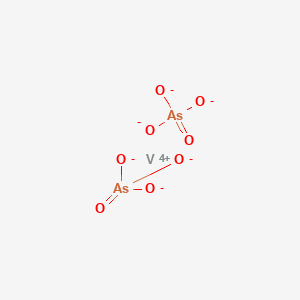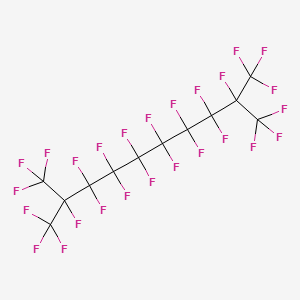
Perfluoro-2,9-dimethyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-2,9-dimethyldecane is a perfluorinated compound, meaning all hydrogen atoms in its structure are replaced by fluorine atoms. This gives the compound unique properties such as high thermal and chemical stability, making it resistant to degradation. Perfluorinated compounds are widely used in various industrial applications due to their non-stick, water-repellent, and low-friction characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoro-2,9-dimethyldecane can be synthesized through the reaction of perfluoroadipic acid difluoroanhydride with hexafluoropropylene in a solvent at elevated temperatures . This method involves the use of highly reactive fluorinated intermediates and requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of perfluorinated compounds often involves the electrochemical fluorination process, where organic compounds are subjected to electrolysis in the presence of hydrogen fluoride. This method allows for the large-scale production of perfluorinated compounds with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-2,9-dimethyldecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although its high stability makes it resistant to many oxidizing agents.
Reduction: Reduction reactions are less common due to the strong carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, particularly with fluoride ions, leading to the formation of different perfluorinated products
Common Reagents and Conditions
Common reagents used in reactions with this compound include fluoride ions, strong oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, defluorination reactions can produce fluorinated dienes and cyclobutenes .
Scientific Research Applications
Perfluoro-2,9-dimethyldecane has several scientific research applications, including:
Mechanism of Action
The mechanism by which perfluoro-2,9-dimethyldecane exerts its effects is primarily related to its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. This stability allows the compound to persist in the environment and potentially bioaccumulate in living organisms. The molecular targets and pathways involved in its action are still under investigation, with studies focusing on its interactions with biological molecules and potential toxicological effects .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluoro-2,2-dimethyl-1,3-dioxole
- Perfluoro(propyl vinyl ether)
Uniqueness
Perfluoro-2,9-dimethyldecane is unique due to its specific molecular structure, which provides distinct physical and chemical properties compared to other perfluorinated compounds. Its high thermal and chemical stability, combined with its resistance to degradation, makes it particularly valuable in applications requiring durable and inert materials .
Properties
CAS No. |
103188-55-2 |
|---|---|
Molecular Formula |
C12F26 |
Molecular Weight |
638.09 g/mol |
IUPAC Name |
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-icosafluoro-2,9-bis(trifluoromethyl)decane |
InChI |
InChI=1S/C12F26/c13-1(9(27,28)29,10(30,31)32)3(15,16)5(19,20)7(23,24)8(25,26)6(21,22)4(17,18)2(14,11(33,34)35)12(36,37)38 |
InChI Key |
QXTVEUMPQVYRDN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
